3-Phenylprop-2-yne-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

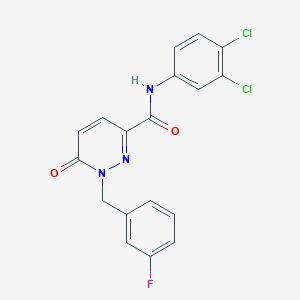

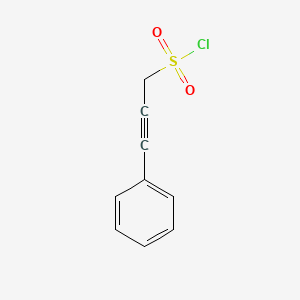

3-Phenylprop-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S . It has a molecular weight of 214.67 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Phenylprop-2-yne-1-sulfonyl chloride is 1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Phenylprop-2-yne-1-sulfonyl chloride has a molecular weight of 214.663g/mol . It has a XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 213.986g/mol .Aplicaciones Científicas De Investigación

Catalytic Applications

Research highlights the use of sulfonated ionic liquids as efficient catalysts in organic synthesis. For instance, the design and application of new ionic liquids, such as 1-sulfopyridinium chloride, have been explored for catalyzing tandem Knoevenagel–Michael reactions, offering a green and efficient method for synthesizing bis(pyrazol-5-ol) derivatives under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

Sulfonamide moieties are pivotal in the synthesis of heterocyclic compounds with antimicrobial properties. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety demonstrates the utility of these compounds as potential antimicrobial agents (Darwish et al., 2014).

Material Science

In material science, the synthesis and application of sulfonic acid functionalized pyridinium chloride as a catalyst for the solvent-free synthesis of organic compounds indicate the role of such sulfonated compounds in enhancing reaction efficiency and selectivity (Moosavi‐Zare et al., 2013).

Polymer Science

The study of sulfonated polyaniline and its parent systems through X-ray photoelectron spectroscopy (XPS) provides insights into the structure and protonation level of these materials, highlighting their potential in conducting polymers and electronic applications (Yue & Epstein, 1991).

Pharmaceutical Applications

In the pharmaceutical domain, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents exemplifies the application of sulfonyl chloride derivatives in developing novel therapeutic agents (Redda et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-phenylprop-2-yne-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECDVVATRNOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylprop-2-yne-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)